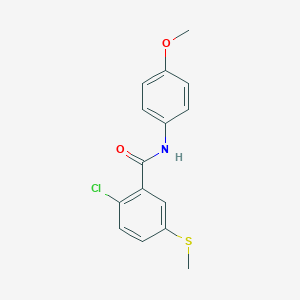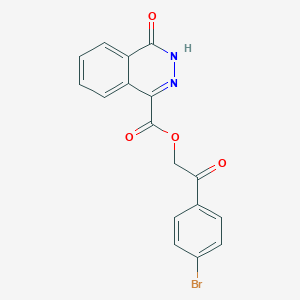
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide, also known as BEMOSA, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, BEMOSA has shown promising results in scientific research for its potential therapeutic effects in other areas.
作用機序
The mechanism of action of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that plays a key role in regulating the pH of tumor microenvironments. By inhibiting this enzyme, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can disrupt the acidic environment that promotes tumor growth and metastasis. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of other enzymes such as carbonic anhydrase II and III, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can reduce tumor growth and metastasis in mouse models of breast cancer and melanoma. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and diabetes. These effects are believed to be due to the inhibition of carbonic anhydrase enzymes and the resulting changes in pH and oxygenation.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in lab experiments is its high yield and purity. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
将来の方向性
There are several future directions for research on N-benzyl-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is in the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, N-benzyl-5-ethyl-2-methoxybenzenesulfonamide could be studied for its potential effects on other disease models such as neurodegenerative diseases and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide in clinical settings, which could pave the way for its use in human therapies.
合成法
The synthesis of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by recrystallization. The yield of the reaction is relatively high, making N-benzyl-5-ethyl-2-methoxybenzenesulfonamide an attractive compound for further research.
科学的研究の応用
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various disease models. One of the most promising applications of N-benzyl-5-ethyl-2-methoxybenzenesulfonamide is in the treatment of cancer. Studies have shown that N-benzyl-5-ethyl-2-methoxybenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is believed to be due to the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
特性
分子式 |
C16H19NO3S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-benzyl-5-ethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-13-9-10-15(20-2)16(11-13)21(18,19)17-12-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3 |
InChIキー |
NLJWDYILXHVYMJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
正規SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)



![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)